REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]([CH2:8][OH:9])([CH3:7])[C:4]([OH:6])=[O:5].CO[CH:12](OC)[C:13]1[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][CH:14]=1>C1(C)C=CC(S(O)(=O)=O)=CC=1.CC(C)=O>[CH3:20][O:19][C:16]1[CH:17]=[CH:18][C:13]([CH:12]2[O:9][CH2:8][C:3]([CH3:7])([C:4]([OH:6])=[O:5])[CH2:2][O:1]2)=[CH:14][CH:15]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
OCC(C(=O)O)(C)CO
|
Name
|
|
Quantity
|
20.4 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC=C(C=C1)OC)OC
|
Name
|
|
Quantity
|
0.51 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stirred at 20-25° C. for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to 0-5° C.
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The slurry was filtered
|
Type
|
WASH
|
Details
|
the solid was washed
|
Type
|
TEMPERATURE
|
Details
|
with chilled (0-5° C.) acetone (10 ml)
|
Type
|
CUSTOM
|
Details
|
The solid was dried under vacuum at 45-50° C. for 4 hour
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
The solid was added to toluene (150 ml)
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated at 65-70° C. for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to 5-10° C.
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The slurry was filtered
|
Type
|
WASH
|
Details
|
the solid was washed with toluene (10 ml)
|
Type
|
CUSTOM
|
Details
|
by drying under vacuum at 30-35° C. for 4 hours
|
Duration
|
4 h
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C1OCC(CO1)(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 g | |
YIELD: PERCENTYIELD | 74.4% | |
YIELD: CALCULATEDPERCENTYIELD | 74.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |